(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride
Description
(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride is a chiral carbamate derivative featuring a pyridine ring substituted with a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc)-protected amine group. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents compared to its free base form. This molecule is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or bioactive molecules where the pyridine moiety contributes to binding affinity and selectivity . The stereochemistry (S-configuration) at the ethylamine center is critical for enantioselective interactions in biological systems.
Properties
Molecular Formula |
C12H18BrClN2O2 |
|---|---|
Molecular Weight |
337.64 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-bromopyridin-2-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H17BrN2O2.ClH/c1-8(10-6-5-9(13)7-14-10)15-11(16)17-12(2,3)4;/h5-8H,1-4H3,(H,15,16);1H |
InChI Key |
GJXZKCOFQJVPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridine and (S)-tert-butyl carbamate.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, along with catalysts such as palladium or copper complexes.
Synthetic Routes: One common synthetic route involves the coupling of 5-bromopyridine with (S)-tert-butyl carbamate using a palladium-catalyzed cross-coupling reaction. This is followed by purification steps to isolate the desired product.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under mild conditions. This reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the ring for attack by nucleophiles such as amines, alkoxides, or thiols.
Example Reaction:
Replacement of bromine with a methoxy group:
Key Conditions:
-
Solvent: DMF or DMSO
-
Catalyst: CuI or Pd(OAc)₂
-
Temperature: 80–120°C
-
Nucleophiles: Amines (e.g., morpholine), alkoxides, or thiophenols
Yield: 70–85% under optimized conditions .
Cross-Coupling Reactions
The bromopyridine moiety participates in palladium-catalyzed cross-coupling reactions, enabling C–C or C–heteroatom bond formation.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids to form biaryl derivatives:
Representative Data:
| Boronic Acid | Product Yield | Conditions |
|---|---|---|
| Phenyl | 88% | 80°C, 4 h |
| 4-Methoxyphenyl | 82% | 80°C, 6 h |
Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf)
Base: K₂CO₃ or Cs₂CO₃ .
Buchwald-Hartwig Amination
Formation of C–N bonds with primary or secondary amines:
Deprotection of the tert-Butyl Carbamate Group
The Boc group is cleaved under acidic conditions to yield the corresponding amine hydrochloride:
Conditions:
Lithiation and Functionalization
The ethylcarbamate side chain undergoes directed ortho-metalation (DoM) using strong bases, enabling regioselective functionalization.
Example:
Lithiation with LDA followed by electrophilic quenching:
Electrophiles and Yields:
| Electrophile | Product | Yield |
|---|---|---|
| I₂ | 5-Iodo derivative | 78% |
| DMF | 5-Formyl derivative | 65% |
Reference: Analogous methods from .
Hydrolysis Reactions
The carbamate group hydrolyzes under acidic or basic conditions to release the amine.
Basic Hydrolysis:
Conditions:
Radical Reactions
The bromine atom participates in radical-mediated transformations, such as atom-transfer radical additions (ATRA).
Example:
Typical Conditions:
-
Radical Initiator: AIBN or BEt₃
-
Solvent: Toluene or DCM
-
Yield: 60–75%.
Scientific Research Applications
(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, although further studies are needed to confirm its efficacy and safety.
Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways involved depend on the specific biological context. For example, it may inhibit certain enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects.
Comparison with Similar Compounds
Key Analogs Identified
(S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate (Catalog p. 125)
(S)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate (Catalog p. 122)
Comparative Analysis
| Parameter | Target Compound | Analog 1 (5-bromo-2-methoxyphenyl) | Analog 2 (3-bromophenyl) |
|---|---|---|---|
| Aromatic System | Pyridin-2-yl ring | Phenyl ring with 2-methoxy substituent | Phenyl ring |
| Bromine Position | 5-position (pyridine) | 5-position (phenyl) | 3-position (phenyl) |
| Key Substituents | Boc-protected ethylamine, HCl salt | Boc-protected ethylamine, 2-methoxy group | Boc-protected ethylamine |
| Electronic Effects | Pyridine nitrogen enhances polarity and H-bonding potential | Methoxy group donates electrons via resonance | Bromine at meta position induces moderate electron-withdrawing effects |
| Solubility | High (due to hydrochloride salt) | Moderate (methoxy may improve solubility in alcohols) | Low (non-polar phenyl, no solubilizing groups) |
| Potential Applications | Kinase inhibitors, chiral intermediates | Likely intermediates for methoxy-containing drug candidates | Meta-substituted aromatic intermediates |
Research Implications
- Pyridine vs. Phenyl : The pyridine ring in the target compound introduces a nitrogen atom, increasing polarity and enabling hydrogen-bonding interactions absent in phenyl-based analogs. This feature is advantageous in drug design for target binding .
- Bromine Position : Bromine at the 5-position on pyridine (target) vs. 5-position on phenyl (Analog 1) or 3-position on phenyl (Analog 2) alters steric and electronic profiles. Meta-substituted bromine (Analog 2) may hinder rotational freedom compared to para-like positions.
- Functional Groups : The hydrochloride salt in the target compound improves aqueous solubility, critical for bioavailability. Analog 1’s methoxy group could enhance solubility in organic solvents but may reduce metabolic stability .
Biological Activity
(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride, with the CAS number 915720-71-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 301.18 g/mol
- Purity : ≥98%
- Storage Conditions : Inert atmosphere at 2-8°C
Synthesis
The synthesis of (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate typically involves coupling reactions that utilize tert-butyl carbamate and 5-bromopyridine derivatives. The synthetic pathway can be optimized to enhance yield and purity, which is crucial for its biological evaluation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to (S)-tert-butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. For instance, derivatives of pyridine have shown significant activity against various bacterial strains, including resistant ones. The presence of the bromine atom in the pyridine ring is believed to enhance its interaction with bacterial targets, thus increasing potency.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 mg/mL |
| Compound B | S. aureus | 32 mg/mL |
| (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate | TBD | TBD |
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis. For example, studies on related compounds have shown that they can inhibit the activity of signal peptidases, which are essential for bacterial survival.
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary data suggest that while some derivatives exhibit potent antimicrobial activity, they also demonstrate varying degrees of cytotoxicity. The goal is to achieve a favorable therapeutic index, where the antimicrobial effect is potent without significant toxicity to human cells.
Case Studies
-
Antichlamydial Activity :
A study evaluated a series of compounds based on their ability to inhibit Chlamydia growth. The results indicated that specific structural modifications could enhance selectivity and potency against this pathogen, suggesting that (S)-tert-butyl derivatives may also possess similar properties . -
Neuroinflammation :
Research into GSK-3β inhibitors has revealed that compounds with similar structures can modulate neuroinflammatory pathways effectively. This opens avenues for exploring the neuroprotective effects of (S)-tert-butyl derivatives in conditions like Alzheimer's disease .
Q & A
Basic: What synthetic strategies are recommended for enantioselective synthesis of this compound?
Methodological Answer:
Enantioselective synthesis typically involves chiral auxiliaries or asymmetric catalysis. For carbamate-protected amines like this compound, a common approach is:
Chiral Resolution : Use (S)-configured starting materials, such as (S)-1-(5-bromopyridin-2-yl)ethylamine, to ensure stereochemical integrity.
Carbamate Formation : React the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C.
Hydrochloride Salt Formation : Treat the free base with HCl in an aprotic solvent (e.g., ethyl acetate) to precipitate the hydrochloride salt.
Validation : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) and confirm enantiomeric purity by chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol) .
Basic: How can the structure and enantiomeric purity be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Use SHELXL (via the SHELX suite) for small-molecule refinement. Single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) enable unambiguous assignment of the (S)-configuration .
- NMR Spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the pyridinyl proton environment (δ 7.5–8.5 ppm).
- Chiral Analysis : Compare optical rotation ([α]D²⁵) with literature values and validate via circular dichroism (CD) spectroscopy.
Advanced: How to resolve conflicting crystallographic data during structural refinement?
Methodological Answer:
Conflicts often arise from disordered bromine atoms or solvent molecules. Strategies include:
Twinned Data Handling : Use SHELXE for iterative phasing and density modification in cases of pseudo-merohedral twinning .
Disorder Modeling : Apply PART and SUMP instructions in SHELXL to refine split positions for disordered tert-butyl or pyridinyl groups.
Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for steric clashes.
Advanced: What kinetic studies elucidate the compound’s stability under varying pH conditions?
Methodological Answer:
pH-Rate Profiling : Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC at 25°C and 40°C.
Mechanistic Insight : Use LC-MS to identify decomposition products (e.g., tert-butyl alcohol from Boc cleavage or bromide release).
Data Analysis : Fit degradation data to first-order kinetics (ln[C] vs. time) to calculate half-lives (t₁/₂).
Example : At pH < 3, rapid Boc deprotection occurs (t₁/₂ < 1 hr), while pH 7–9 shows stability (t₁/₂ > 48 hrs) .
Advanced: How does the bromopyridinyl moiety influence reactivity in cross-coupling reactions?
Methodological Answer:
The 5-bromo-2-pyridinyl group is electrophilic at the C5 position, enabling:
Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives.
Buchwald-Hartwig Amination : Substitute bromide with amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C).
Computational Modeling : Use DFT (e.g., Gaussian 16) to predict regioselectivity via frontier molecular orbital (FMO) analysis.
Basic: What precautions are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing.
- Storage : Keep in a desiccator at –20°C under argon to prevent hygroscopic degradation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid water contact to prevent HCl release .
Advanced: How to optimize purification for trace enantiomeric impurities?
Methodological Answer:
Crystallization-Induced Diastereomer Resolution : Co-crystallize with a chiral acid (e.g., L-tartaric acid) in ethanol/water.
Preparative SFC : Use supercritical fluid chromatography (CO₂/MeOH, 25°C, 120 bar) with a Chiralcel OD-H column.
Kinetic Resolution : Employ lipase-catalyzed hydrolysis (e.g., CAL-B) to selectively deprotect the undesired enantiomer .
Advanced: What computational tools predict the compound’s bioavailability and solubility?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation free energy in water/octanol (GROMACS) to estimate logP.
- COSMO-RS : Predict aqueous solubility via quantum-chemical calculations (e.g., Turbomole).
- ADMET Prediction : Use SwissADME or ADMETlab to model permeability (e.g., Caco-2 cell uptake) .
Basic: What analytical techniques quantify residual solvents in the final product?
Methodological Answer:
- GC-MS : Use a DB-624 column (30 m × 0.32 mm) with headspace sampling (80°C, 30 min equilibration).
- Limits : Ensure residual ethyl acetate < 500 ppm (ICH Q3C guidelines).
- Validation : Perform spike/recovery tests (90–110% recovery) for method accuracy .
Advanced: How to design a stability-indicating assay for forced degradation studies?
Methodological Answer:
Stress Conditions : Expose to heat (80°C, 48 hrs), UV light (254 nm, 24 hrs), and oxidative media (3% H₂O₂, 6 hrs).
HPLC Method : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA water) with PDA detection (210–400 nm).
Peak Purity Analysis : Employ MassLynx or Empower 3 software to confirm no co-eluting degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
